molecular formula C24H23N3O6 B2855559 Ethyl 4-(2-((3-acetylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899732-97-9

Ethyl 4-(2-((3-acetylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2855559
CAS No.: 899732-97-9
M. Wt: 449.463
InChI Key: JHYKFWNVHCQVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((3-acetylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a synthetic heterocyclic compound featuring a dihydropyridazine core substituted with a p-tolyl group, a ketone oxygen at position 6, and a complex ethoxy side chain terminating in a 3-acetylphenylurea moiety. The synthesis likely involves multi-step protocols, such as condensation of ethyl acetoacetate derivatives with substituted amines or bromoethoxy intermediates, as exemplified in analogous procedures for ethyl carboxylate-based compounds .

Properties

IUPAC Name

ethyl 4-[2-(3-acetylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6/c1-4-32-24(31)23-20(13-22(30)27(26-23)19-10-8-15(2)9-11-19)33-14-21(29)25-18-7-5-6-17(12-18)16(3)28/h5-13H,4,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYKFWNVHCQVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2)C(=O)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((3-acetylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine derivatives with diketones or other suitable precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Structural Analysis and Reactivity Prediction

The compound contains three reactive sites:

  • Ethyl ester group (hydrolyzable to carboxylic acid)

  • Amide-linked 3-acetylphenyl moiety (potential for condensation or nucleophilic substitution)

  • Dihydropyridazine core (susceptible to oxidation or cycloaddition)

Functional GroupReactivity TypeExample ReactionsSupporting Sources
Ethyl esterHydrolysisSaponification to carboxylic acid under basic conditions
ArylacetamideCondensationFormation of Schiff bases with aldehydes
DihydropyridazineOxidationConversion to pyridazine derivatives via dehydrogenation

Hydrolysis of the Ethyl Ester

The ethyl ester at position 3 is prone to hydrolysis. For example:

  • Base-catalyzed saponification would yield the corresponding carboxylic acid, as seen in ethyl coumarin-3-carboxylate derivatives .

  • Acid-catalyzed hydrolysis may form intermediates for further functionalization .

Experimental Conditions (inferred from analogs):

  • NaOH (1.5 eq), EtOH/H₂O (3:1), reflux for 6–8 hr .

  • Product: Carboxylic acid derivative (theoretical yield: ~85%).

Reactivity of the Amide Linkage

The 2-((3-acetylphenyl)amino)-2-oxoethoxy group exhibits dual reactivity:

  • Acetyl group : Participates in nucleophilic acyl substitution (e.g., with hydrazines to form hydrazides) .

  • Amide bond : May undergo hydrolysis to generate aniline derivatives under strong acidic/basic conditions .

Example Reaction (based on ):

ReagentProductConditions
Hydrazine hydrateHydrazide derivativeEtOH, Δ, 4 hr
H₂SO₄ (conc.)3-Acetylphenylamine + oxoacidReflux, 12 hr

Dihydropyridazine Core Modifications

The 1,6-dihydropyridazine ring can undergo:

  • Oxidation : Conversion to aromatic pyridazine using MnO₂ or DDQ .

  • Cycloaddition : Potential Diels-Alder reactivity at the conjugated diene system .

Reported Data for Analog :

Reaction TypeReagentProduct YieldThermal Stability
Oxidation (MnO₂)Pyridazine72%Stable up to 220°C
[4+2] CycloadditionMaleic anhydride58%Decomposes at 160°C

Comparative Reactivity Table

Data extrapolated from structurally related compounds ( ):

ReactionTarget Compound (Inferred)Analog (Methoxy Derivative)Analog (Isopropyl Derivative)
Ester hydrolysis rateModerate (t₁/₂ = 45 min)Fast (t₁/₂ = 20 min)Slow (t₁/₂ = 90 min)
Amide bond stabilitypH 2–10pH 3–12pH 4–9
Cycloaddition yield50–60%65%58%

Unresolved Questions

  • Stereoelectronic effects of the 3-acetyl group on regioselectivity.

  • Catalytic asymmetric modifications of the dihydropyridazine ring.

  • Biological activity correlations requiring targeted in vitro studies.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular assays.

    Medicine: Due to its potential biological activity, it could be investigated for therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: The compound may find use in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((3-acetylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Potential Applications Notable Properties
Target Compound Dihydropyridazine 3-Acetylphenylurea, p-tolyl, ethoxy Kinase inhibition, enzyme modulation High hydrogen-bonding capacity
Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-2-substituted-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine Bromoethoxy, substituted phenyl Anticancer agents, antimicrobials Halogenated side chain for reactivity
Ethyl 4-[2-((4-ethoxyphenyl)amino)-2-oxoethoxy]-6-oxo-1-(p-tolyl)-dihydropyridazine-3-carboxylate Dihydropyridazine 4-Ethoxyphenylurea, p-tolyl, ethoxy Drug discovery scaffolds Enhanced solubility due to ethoxy
Ethyl 2-amino-6-boc-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Thienopyridine Boc-protected amine, thiophene Neuroprotective agents Sulfur-containing heterocycle

Key Findings:

Core Structure Influence: The dihydropyridazine core in the target compound and its analog provides planar rigidity, favoring π-π stacking in protein binding pockets. In contrast, tetrahydropyrimidine and thienopyridine cores introduce varied conformational flexibility and electronic properties.

Substituent Effects: The 3-acetylphenylurea group in the target compound offers dual hydrogen-bond donor/acceptor sites, critical for target specificity. Comparatively, the 4-ethoxyphenylurea in may improve solubility but reduce binding affinity due to steric bulk.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for ethyl carboxylate derivatives, such as acid-catalyzed condensations (e.g., using SOCl₂ or AgNO₃ for ester activation) . However, the 3-acetylphenyl substituent may require additional protection-deprotection steps to avoid side reactions.

Research Implications and Limitations

  • Strengths : The target compound’s hydrogen-bonding motifs and rigid core make it a promising candidate for rational drug design. Its structural similarity to supports structure-activity relationship (SAR) studies for optimizing pharmacokinetics.
  • Gaps: Direct experimental data on biological activity, toxicity, or crystallographic parameters (e.g., puckering coordinates ) are absent.

Biological Activity

Ethyl 4-(2-((3-acetylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of pyridazine derivatives. Its intricate structure, characterized by multiple functional groups, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H23N3O6C_{24}H_{23}N_{3}O_{6}, with a molecular weight of approximately 449.5 g/mol . The structure includes:

  • Pyridazine ring : Contributes to the compound's reactivity and biological properties.
  • Ethyl ester group : Potentially enhances solubility and bioavailability.
  • Amino and oxo groups : Important for interactions with biological targets.

Table 1: Basic Properties of the Compound

PropertyValue
Molecular FormulaC24H23N3O6
Molecular Weight449.5 g/mol
CAS Number899943-36-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the amino group allows for nucleophilic substitutions, while the oxo groups may participate in condensation reactions, enhancing its versatility in biological systems .

Potential Therapeutic Applications

  • Anticancer Activity : Preliminary studies indicate that pyridazine derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in cell growth and survival.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting enzymes associated with inflammatory responses, potentially making it useful in treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Properties : Some derivatives have shown promise in antimicrobial activity against various pathogens, suggesting potential applications in infectious disease management.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of similar pyridazine compounds, providing insights into their mechanisms and efficacy:

  • Study on Anticancer Activity : A study demonstrated that a related pyridazine derivative effectively inhibited the growth of breast cancer cells in vitro by inducing apoptosis through mitochondrial pathways .
  • Anti-inflammatory Study : Another research highlighted the anti-inflammatory effects of a pyridazine derivative in animal models, showing significant reduction in inflammatory markers .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in inflammatory markers
AntimicrobialActivity against various pathogens

Q & A

Q. Table 1: Optimization of Synthesis Conditions

StepSolventTemp. (°C)Time (h)Yield (%)Reference
AmidationEthanol70865–70
EsterificationDMF801255–60

Advanced Note : Conflicting yields (e.g., 55% vs. 70%) may arise from trace moisture or impurities in starting materials. Purity of reagents and inert atmospheres (N₂/Ar) are critical for reproducibility .

Which spectroscopic and crystallographic methods are most reliable for structural characterization?

Answer:

  • NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., acetylphenyl protons at δ 2.5–2.7 ppm; dihydropyridazine C=O at δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ≈ 467.5 g/mol) .
  • X-ray Crystallography : SHELX or ORTEP-3 software resolves bond angles and torsional strain in the pyridazine core .

Advanced Note : Discrepancies in crystallographic data (e.g., bond length variations >0.05 Å) may indicate polymorphism or solvent inclusion artifacts. Rietveld refinement is recommended .

Advanced Research Questions

How can contradictory bioactivity data (e.g., IC₅₀ values) across studies be reconciled?

Answer:
Bioactivity variability often stems from assay conditions:

  • Cell lines : Sensitivity varies (e.g., HeLa vs. MCF-7 IC₅₀ differences of 2–10 µM) .
  • Solubility : DMSO concentration >0.1% may alter membrane permeability .
  • Metabolic interference : Liver microsome activity in vitro vs. in vivo models .

Q. Table 2: Comparative Bioactivity Data

Cell LineIC₅₀ (µM)Assay TypeReference
HeLa5.2 ± 0.3MTT
MCF-78.7 ± 1.1SRB

Resolution Strategy : Standardize protocols using CLSI guidelines and include positive controls (e.g., doxorubicin) .

What mechanistic insights explain its enzyme inhibition selectivity?

Answer:
The compound’s acetylphenyl and ester groups enable dual binding:

  • Kinase inhibition : Competitive binding at ATP pockets (e.g., CDK2 inhibition with Kᵢ = 0.8 µM) .
  • HDAC interaction : Zinc chelation via carbonyl oxygen, validated by ITC (ΔG = -9.2 kcal/mol) .

Advanced Note : Conflicting SAR data (e.g., methyl vs. ethyl substituent effects) suggest allosteric modulation. Molecular dynamics simulations (200 ns trajectories) can map binding site flexibility .

How should analytical methods (e.g., HPLC) be validated for purity assessment?

Answer:

  • Column : C18 reverse-phase (5 µm, 250 mm × 4.6 mm) with 0.1% TFA in acetonitrile/water gradient .
  • Detection : UV at 254 nm (ε ≈ 15,000 M⁻¹cm⁻¹ for pyridazine core) .
  • Validation Parameters :
    • Linearity (R² > 0.99 for 0.1–100 µg/mL)
    • LOD/LOQ: 0.05 µg/mL and 0.2 µg/mL, respectively .

Advanced Note : Co-eluting impurities (e.g., hydrolyzed ester byproducts) require LC-MS/MS for resolution .

What degradation pathways dominate under accelerated stability conditions?

Answer:

  • Hydrolysis : Ester cleavage at pH < 3 or > 8 forms carboxylic acid derivatives (t₁/₂ = 14 days at 40°C/75% RH) .
  • Oxidation : p-Tolyl group forms quinone metabolites, detected via LC-HRMS .

Q. Table 3: Degradation Products

ConditionMajor ProductMechanism
Acidic pHCarboxylic acidEster hydrolysis
Light exposureQuinone derivativePhotooxidation

Advanced Note : Solid-state degradation is minimized using amber glass vials and dessicants (e.g., silica gel) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.